molecular formula C16H22N2O2S B071719 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid CAS No. 187884-93-1

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid

Cat. No.: B071719
CAS No.: 187884-93-1
M. Wt: 306.4 g/mol
InChI Key: ZMGKDFXVKGOIRI-ZDUSSCGKSA-N
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Description

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dihydro-isoquinoline moiety and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydro-isoquinoline core, followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid include:

  • 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
  • (3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic acid hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of the methylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

187884-93-1

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H22N2O2S/c1-16(2)10-11-6-4-5-7-12(11)14(18-16)17-13(15(19)20)8-9-21-3/h4-7,13H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

ZMGKDFXVKGOIRI-ZDUSSCGKSA-N

SMILES

CC1(CC2=CC=CC=C2C(=N1)NC(CCSC)C(=O)O)C

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N[C@@H](CCSC)C(=O)O)N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NC(CCSC)C(=O)O)N1)C

Origin of Product

United States

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